molecular formula C25H22F6N4O3S B601803 N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole CAS No. 1083100-26-8

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole

Cat. No.: B601803
CAS No.: 1083100-26-8
M. Wt: 572.53
InChI Key:
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Description

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole is a derivative of Lansoprazole, a well-known proton pump inhibitor (PPI) used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which may influence its pharmacological properties.

Biochemical Analysis

Biochemical Properties

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole plays a crucial role in biochemical reactions, particularly in inhibiting gastric acid secretion. This compound interacts with the H+/K+ ATPase enzyme system in the gastric parietal cells, inhibiting the final step of acid production . Additionally, it has been observed to interact with various proteins and enzymes involved in cellular metabolism and signaling pathways. For instance, it binds to and inhibits the activity of certain cytochrome P450 enzymes, which are essential for drug metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapy . It also impacts the expression of genes involved in inflammatory responses and oxidative stress, thereby modulating the cellular environment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the H+/K+ ATPase enzyme, inhibiting its activity and reducing gastric acid secretion . Additionally, it interacts with cytochrome P450 enzymes, altering their activity and affecting drug metabolism . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of acid secretion and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, it can cause toxicity, including liver damage and alterations in metabolic processes . Threshold effects have been observed, where low doses have minimal impact, but higher doses lead to significant physiological changes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of inactive metabolites . This compound also affects the methionine cycle and transsulfuration pathway, influencing the levels of various metabolites and cofactors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and distributed mainly in the extracellular fluid . The compound is also known to bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, it interacts with specific transporters and binding proteins that influence its localization and accumulation in tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the gastric parietal cells, where it inhibits the H+/K+ ATPase enzyme . The compound also accumulates in the liver, where it is metabolized by cytochrome P450 enzymes . Post-translational modifications and targeting signals direct it to specific cellular compartments, ensuring its proper function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole involves multiple steps, starting from the appropriate pyridine derivative. The key steps include:

    Formation of the Pyridine Derivative: The starting material, 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, is synthesized through a nucleophilic substitution reaction where 3-methyl-4-hydroxypyridine reacts with 2,2,2-trifluoroethanol in the presence of a base.

    Methylation: The pyridine derivative is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Lansoprazole: The final step involves coupling the methylated pyridine derivative with Lansoprazole under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new PPIs.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating acid-related disorders.

    Industry: Used in the pharmaceutical industry for the development of new drugs and formulations.

Properties

IUPAC Name

1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F6N4O3S/c1-15-18(32-9-7-21(15)37-13-24(26,27)28)11-35-20-6-4-3-5-17(20)34-23(35)39(36)12-19-16(2)22(8-10-33-19)38-14-25(29,30)31/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWVDDXKNHBOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)CC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858100
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083100-26-8
Record name N-(3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl lansoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083100268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL LANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2C9V93SM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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